molecular formula C17H20N2O2 B4682330 N-(2-ETHOXYPHENYL)-N'-PHENETHYLUREA

N-(2-ETHOXYPHENYL)-N'-PHENETHYLUREA

Cat. No.: B4682330
M. Wt: 284.35 g/mol
InChI Key: QLUCSFZRWYJDPB-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-N'-Phenethylurea is a urea derivative characterized by a 2-ethoxyphenyl group attached to one nitrogen and a phenethyl group (a benzene ring linked via an ethyl chain) to the other nitrogen of the urea core. Urea derivatives are renowned for their hydrogen-bonding capabilities, which influence their solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-21-16-11-7-6-10-15(16)19-17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUCSFZRWYJDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 2-ethoxyaniline with phenethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds are selected for comparison based on structural similarity, functional groups, and documented applications:

N-(4-Cyanophenyl)-N'-Phenylurea (CAS 107676-58-4)

  • Structure: Urea core with 4-cyanophenyl and phenyl substituents.
  • Compared to the ethoxy group (–OCH₂CH₃) in the target compound, the cyano group reduces solubility in non-polar solvents but may improve binding to biological targets (e.g., enzymes) .

N-(2-Ethoxyphenyl)-N'-(4-Ethylphenyl)-Ethylenediamide (CAS 23949-66-8)

  • Structure : Ethylenediamide core (two amide groups) with 2-ethoxyphenyl and 4-ethylphenyl substituents.
  • Key Differences: Amide vs. The ethyl group on the phenyl ring enhances lipophilicity compared to the phenethyl group in the target compound.
  • Applications : Explored in organic electronics and catalysis due to metal-binding properties.

N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-Naphthalenesulfonyloxy)phenyl]urea

  • Structure : Urea core with naphthalenesulfonyloxy (–OSO₂C₁₀H₇) substituents.
  • Key Differences :
    • Sulfonyloxy groups introduce strong electron-withdrawing effects and steric bulk, reducing solubility in aqueous media but enhancing reactivity in nucleophilic substitutions .
    • Unlike the ethoxy group, sulfonyloxy groups are prone to hydrolysis under acidic or basic conditions.

N'-(2-Ethoxyphenyl)-N-(2-Ethylphenyl)Oxamide (CAS 23949-66-8)

  • Structure : Oxamide core (two adjacent amide groups) with 2-ethoxyphenyl and 2-ethylphenyl substituents.
  • Key Differences :
    • Oxamide vs. Urea : Oxamides form more rigid, planar structures due to conjugated amide bonds, favoring crystallinity and mechanical stability in materials science .
    • The ethylphenyl group increases steric hindrance compared to the phenethyl group.
  • Applications : Investigated in high-performance polymers and coatings.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications
N-(2-Ethoxyphenyl)-N'-Phenethylurea Urea 2-Ethoxyphenyl, Phenethyl ~284.34 High H-bond capacity, moderate lipophilicity Drug design, agrochemicals
N-(4-Cyanophenyl)-N'-Phenylurea Urea 4-Cyanophenyl, Phenyl 237.26 High polarity, π-π interactions Enzyme inhibition, materials science
N-(2-Ethoxyphenyl)-N'-(4-Ethylphenyl)-Ethylenediamide Ethylenediamide 2-Ethoxyphenyl, 4-Ethylphenyl ~352.41 Metal coordination, thermal stability Catalysis, organic electronics
N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-Naphthalenesulfonyloxy)phenyl]urea Urea Naphthalenesulfonyloxy ~648.70 Hydrolytic sensitivity, high reactivity Polymer intermediates
N'-(2-Ethoxyphenyl)-N-(2-Ethylphenyl)Oxamide Oxamide 2-Ethoxyphenyl, 2-Ethylphenyl ~326.38 Rigid structure, crystallinity High-performance polymers

Research Findings and Implications

  • Bioactivity: Urea derivatives with electron-donating groups (e.g., ethoxy) show enhanced membrane permeability, making them candidates for CNS-targeting drugs. In contrast, sulfonyloxy or cyano-substituted ureas may prioritize target-specific interactions .
  • Material Science : Ethylenediamides and oxamides exhibit superior thermal stability compared to ureas, favoring industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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